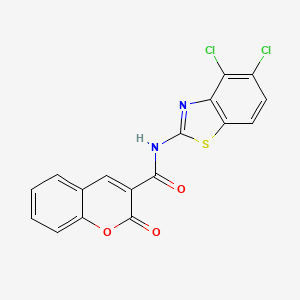

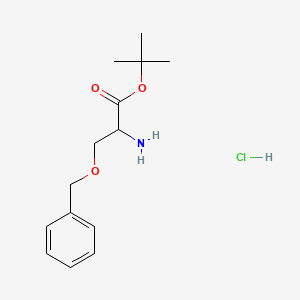

![molecular formula C8H7N3O3 B2386298 6-Methoxyimidazo[1,2-b]pyridazin-2-carbonsäure CAS No. 64068-09-3](/img/structure/B2386298.png)

6-Methoxyimidazo[1,2-b]pyridazin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a chemical compound with the CAS Number: 64068-09-3 . It has a molecular weight of 193.16 .

Synthesis Analysis

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives involves several steps :Molecular Structure Analysis

The structures of the newly synthesized 6-methoxyimidazo[1,2-b]pyridazine derivatives were determined using 1H NMR, 13C NMR, and Mass and IR spectroscopic analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives are high-pressure amination, cyclization, methoxylation, bromination, Suzuki coupling, reduction, Boc protection, diazotization, and saponification .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid include a molecular weight of 193.16 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

- Forscher haben das Potenzial von 6-Methoxyimidazo[1,2-b]pyridazin-2-carbonsäure als Antidiabetikum untersucht. Seine strukturellen Merkmale könnten zur Glukoseregulierung beitragen, was es zu einem Kandidaten für die Medikamentenentwicklung macht .

- In-vitro-Studien haben gezeigt, dass bestimmte Derivate dieser Verbindung eine potente antimykobakterielle Aktivität aufweisen. Insbesondere diejenigen mit einer Phenylgruppe, die am C2 Fluor-Substituenten trägt, einer Methoxyfunktion am C3 und einer Benzyl-Heteroatom-Einheit am C6, zeigen vielversprechende Ergebnisse gegen Mycobacterium tuberculosis (Mtb) und Mycobacterium marinum (Mm) .

- This compound dient als Baustein für die Synthese komplexerer Moleküle. Forscher können seine Struktur modifizieren, um neue Derivate mit maßgeschneiderten Eigenschaften für spezifische Anwendungen zu schaffen .

Antidiabetische Aktivität

Antimykobakterielle Eigenschaften

Chemische Synthese und Anpassung

Wirkmechanismus

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid acts as a pro-drug, meaning that it is converted to an active form in the body. It is metabolized to form the active metabolite 6-methoxyimidazo[1,2-b]pyridazin-2-one (MIPO), which is thought to be responsible for its pharmacological activity. MIPO is believed to act as a competitive inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.

Biochemical and Physiological Effects

In vitro studies have shown that 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has anti-inflammatory, anti-diabetic, and anti-cancer activities. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. In addition, 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has been found to have anti-cancer activity in some cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is an easy to synthesize compound that is commercially available and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for extended periods of time. However, it is not very soluble in water and requires organic solvents for dissolution.

Zukünftige Richtungen

Future research on 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the pharmacokinetics and toxicity of the compound. Finally, further studies should be conducted to determine the optimal dosage and route of administration of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid.

Synthesemethoden

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid can be synthesized by the reaction of 2-methoxyimidazole with ethyl chloroformate in the presence of an organic base, such as pyridine or triethylamine, in dichloromethane. The reaction is typically carried out at room temperature and yields 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid in good yields.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDZICOSKNAQFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

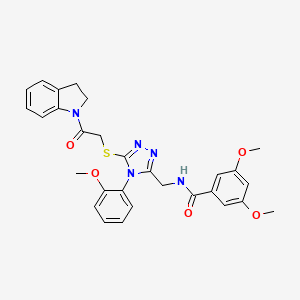

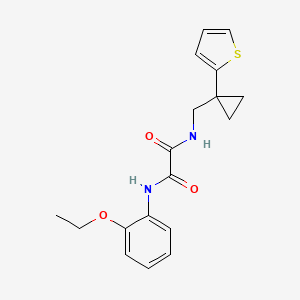

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

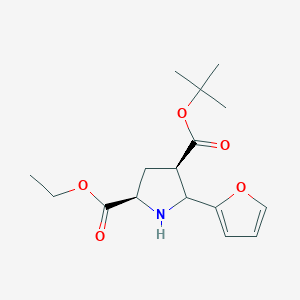

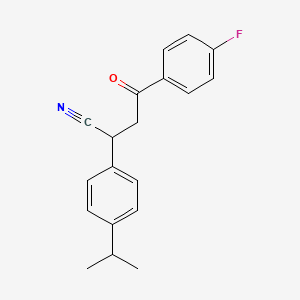

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

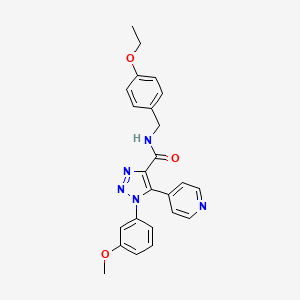

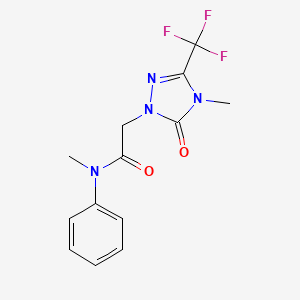

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)